- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloadditionMolecular Diversity, 2020, 24(2), 423-435,
Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)

953046-62-3 structure
Nome do Produto:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
N.o CAS:953046-62-3
MF:C10H8FNO2
MW:193.174426078796
MDL:MFCD09701311
CID:829458
PubChem ID:50896551
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Propriedades químicas e físicas
Nomes e Identificadores
-
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
- 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
- [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol
- IIYKJLFWWAQROU-UHFFFAOYSA-N
- STL414849
- SBB073373
- 6405AC
- 3-(2-Fluorophenyl)-5-isoxazolemethanol
- SY036327
- ST45255963
- [3-(2-Fluoro
- 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)
- [3-(2-Fluorophenyl)isoxazol-5-yl]methanol
- EN300-232444
- CS-0085277
- SCHEMBL4275449
- AC-29574
- C10H8FNO2
- [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL
- DA-40157
- [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
- 953046-62-3
- AKOS005169233
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR
- MFCD09701311
- DTXSID60678946
- CS-12052
- SB40209
-
- MDL: MFCD09701311
- Inchi: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
- Chave InChI: IIYKJLFWWAQROU-UHFFFAOYSA-N
- SMILES: FC1C(C2C=C(CO)ON=2)=CC=CC=1
Propriedades Computadas
- Massa Exacta: 193.05390666g/mol
- Massa monoisotópica: 193.05390666g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 191
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 46.3
- XLogP3: 1.3
Propriedades Experimentais
- Densidade: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Very slightly soluble (0.75 g/l) (25 º C),
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232444-2.5g |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |
953046-62-3 | 95% | 2.5g |
$505.0 | 2024-06-19 | |
TRC | F590008-10mg |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1128264-50mg |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 95% | 50mg |
$170 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-250mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
¥1579.0 | 2023-09-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036327-1g |
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |
953046-62-3 | ≥95% | 1g |
¥1472.00 | 2024-07-09 | |
abcr | AB449992-250 mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 250MG |
€231.60 | 2022-03-24 | ||
eNovation Chemicals LLC | D782052-1g |
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |
953046-62-3 | 95% | 1g |
$230 | 2024-07-20 | |
Fluorochem | 225866-250mg |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
£150.00 | 2022-02-28 | |
Fluorochem | 225866-1g |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 1g |
£363.00 | 2022-02-28 | |
Enamine | EN300-232444-5g |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |
953046-62-3 | 95% | 5g |
$775.0 | 2023-09-15 |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; 0 °C
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran , Pyridine ; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
Referência
- Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonistsBulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; reflux
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
Referência
- A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ringTetrahedron, 2016, 72(22), 2979-2987,
Método de produção 4
Condições de reacção
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
Referência
- Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
Referência
- Preparation of quinoline derivatives and their application as anticancer agents, China, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Triethylamine , Sodium hypochlorite Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referência
- Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
Referência
- Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysineYouji Huaxue, 2010, 30(9), 1366-1371,
Método de produção 8
Condições de reacção
1.1 Catalysts: Zinc chloride
Referência
- An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiationMonatshefte fuer Chemie, 2016, 147(9), 1605-1614,
Método de produção 9
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ; 25 °C
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
Referência
- Nicotinic acid derivative useful in treatment of cancer and its preparation, China, , ,
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Literatura Relacionada
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Pureza:99%/99%/99%/99%
Quantidade:1g/5g/500mg/250mg
Preço ($):327.0/1306.0/218.0/163.0